N4,N4,2-Trimethylpyrazole-3,4-dicarboxamide
Description
N4,N4,2-Trimethylpyrazole-3,4-dicarboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with three methyl groups and two amide groups
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-N,4-N,2-trimethylpyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C8H12N4O2/c1-11(2)8(14)5-4-10-12(3)6(5)7(9)13/h4H,1-3H3,(H2,9,13) |
InChI Key |
MUTXQTMOELYTDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N(C)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N4,N4,2-Trimethylpyrazole-3,4-dicarboxamide typically involves the reaction of 3,4,5-trimethylpyrazole with suitable reagents to introduce the amide groups at the 3 and 4 positions. One common method involves the use of acylating agents under controlled conditions to achieve the desired substitution . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
N4,N4,2-Trimethylpyrazole-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amide groups can be replaced with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4,N4,2-Trimethylpyrazole-3,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N4,N4,2-Trimethylpyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
N4,N4,2-Trimethylpyrazole-3,4-dicarboxamide can be compared with other similar compounds such as:
3,4,5-Trimethylpyrazole: A precursor in the synthesis of this compound.
N4,N4’-di(pyridin-4-yl)-[1,1’-biphenyl]-4,4’-dicarboxamide: Another compound with similar amide functionality but different structural features. The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and amide groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
